(1-Bromo-2-methylpropyl)cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

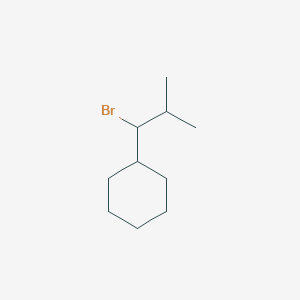

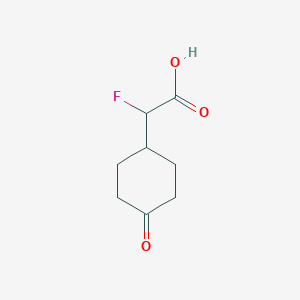

“(1-Bromo-2-methylpropyl)cyclohexane” is a chemical compound with the molecular formula C10H19Br . It has an average mass of 219.162 Da and a monoisotopic mass of 218.067001 Da .

Molecular Structure Analysis

The molecular structure of “(1-Bromo-2-methylpropyl)cyclohexane” consists of a cyclohexane ring with a (1-bromo-2-methylpropyl) group attached . The exact 3D conformation would depend on the specific conditions and environment.Physical And Chemical Properties Analysis

“(1-Bromo-2-methylpropyl)cyclohexane” has a density of 1.2±0.1 g/cm3, a boiling point of 237.5±9.0 °C at 760 mmHg, and a flash point of 94.1±10.2 °C . It has a molar refractivity of 53.9±0.3 cm3, and a polarizability of 21.4±0.5 10-24 cm3 . It has no H bond acceptors or donors, and two freely rotating bonds .Scientific Research Applications

Intramolecular Bromo-Amination

Intramolecular bromo-amination of cyclohexadiene derivatives has been utilized for one-pot discrimination of olefins within the cyclohexane system, leading to the asymmetric synthesis of complex molecules like (-)-gamma-lycorane (Fujioka et al., 2006).

Analgesic Activity

The synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates from methyl 1-bromocyclohexane carboxylates has shown that these compounds possess analgesic activity with low toxicity, highlighting their potential in medical chemistry (Kirillov et al., 2012).

Combustion Chemistry

The combustion chemistry of methylcyclohexane, a simple alkylated cyclohexane, has been extensively studied to develop kinetic models for larger cycloalkanes and practical fuels. This research is crucial for understanding the combustion processes of cyclohexane derivatives and improving fuel efficiency (Wang et al., 2014).

Palladium-Catalyzed Ring Enlargement

Palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes demonstrates the utility of cyclohexane derivatives in complex organic synthesis, providing a method for creating cyclic structures under mild conditions (Shi et al., 2006).

Enhanced Separation Techniques

The separation of benzene from cyclohexane, a challenging process due to their close boiling points, has been improved by using ionic liquids as entrainers in extractive distillation. This advancement in separation technology is significant for the petrochemical industry (Ayuso et al., 2020).

properties

IUPAC Name |

(1-bromo-2-methylpropyl)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-8(2)10(11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROSTGLYKMSTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCCCC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromo-2-methylpropyl)cyclohexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2865437.png)

![ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2865438.png)

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2865441.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)